molecular formula C18H26N2O4 B3030251 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid CAS No. 885274-08-8

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid

Cat. No.: B3030251
CAS No.: 885274-08-8
M. Wt: 334.4 g/mol
InChI Key: BNJJGALLZCKLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Piperazine Derivatives : The compound is used in the synthesis of various piperazine derivatives. Nikulnikov et al. (2010) described using N-tert-butoxycarbonyl-protected α-amino acids in the Ugi reaction, leading to efficient microwave-assisted cyclization in acetic acid to give diastereomerically pure, racemic piperazine-2,5-diones. This process is significant in organic synthesis for developing piperazine-based pharmaceuticals and fine chemicals (Nikulnikov, Shumsky, & Krasavin, 2010).

  • Development of Novel Compounds : Groth and Meldal (2001) reported the synthesis of compounds such as tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acids from simple starting materials. This research is crucial for developing new compounds with potential biological activities (Groth & Meldal, 2001).

  • Catalysis and Chemical Transformations : The compound plays a role in catalytic processes and chemical transformations. For example, Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, including compounds with N-(tert-butoxycarbonyl) functional groups, for labeling bioactive molecules (Mundwiler, Kündig, Ortner, & Alberto, 2004).

  • X-ray Diffraction Studies and Molecular Structure Analysis : The compound's molecular structure and crystallography have been studied, as seen in the work of Mamat, Flemming, and Köckerling (2012). These studies are fundamental for understanding the compound's physical and chemical properties (Mamat, Flemming, & Köckerling, 2012).

  • Biological Activity Investigations : The derivatives of N-Boc piperazine, including compounds related to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid, have been synthesized and evaluated for their biological activities, such as antibacterial and antifungal properties. Kulkarni et al. (2016) provided insight into the potential therapeutic applications of these compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Properties

IUPAC Name

2-(3-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13-6-5-7-14(12-13)15(16(21)22)19-8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJJGALLZCKLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376102
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-08-8
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Reactant of Route 4
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Reactant of Route 6
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(m-tolyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.